molecular formula C10H17N2P B8717246 Bis-(dimethylamino)phenylphosphine CAS No. 6143-71-1

Bis-(dimethylamino)phenylphosphine

Cat. No.: B8717246
CAS No.: 6143-71-1
M. Wt: 196.23 g/mol
InChI Key: QLDWEJBCJDQISQ-UHFFFAOYSA-N
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Description

Contextualization of Organophosphorus Chemistry in Modern Synthesis and Catalysis

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, are integral to numerous areas of modern science, from materials science to chemical biology. chemsrc.comchemicalbook.com Their unique properties, such as variable oxidation states, multivalency, and metal-binding capabilities, make them indispensable in contemporary synthetic chemistry. chemsrc.com A particularly impactful application of organophosphorus compounds is their role as ligands in homogeneous catalysis. prochemonline.com By coordinating to a metal center, phosphine (B1218219) ligands can modulate its electronic and steric properties, thereby influencing the activity, selectivity, and stability of the resulting catalyst. prochemonline.com This has been instrumental in the development of powerful cross-coupling reactions that form the bedrock of modern organic synthesis, enabling the construction of complex molecules, including pharmaceuticals and advanced materials. prochemonline.com

Evolution and Research Trajectories of Aminophosphine (B1255530) Ligands

Aminophosphines, a subclass of phosphine ligands, feature a phosphorus atom bonded to at least one nitrogen atom. Their systematic investigation began to gain traction due to their straightforward synthesis, typically involving the reaction of a halophosphine with a secondary amine. researchgate.net This synthetic accessibility allows for the facile tuning of the ligand's steric and electronic properties by simply varying the amine precursor. researchgate.net The presence of the P-N bond also imparts unique reactivity to these ligands, both within and outside the coordination sphere of a metal. researchgate.net

The development of aminophosphine ligands has been driven by the need for more efficient and selective catalysts. Chiral aminophosphines, for instance, have emerged as powerful tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. researchgate.net Research has also focused on creating ligands with increased steric bulk to promote challenging coupling reactions or to stabilize highly reactive metal centers.

Establishing the Academic Niche and Research Relevance of Bis-(dimethylamino)phenylphosphine

This compound, with the chemical formula C₆H₅P(N(CH₃)₂)₂, occupies a specific and relevant niche within the broader family of aminophosphine ligands. Its structure, featuring a phenyl group and two dimethylamino substituents on the phosphorus atom, positions it as a moderately electron-rich and sterically accessible ligand. The academic interest in this compound and its close analogues, such as Bis(diethylamino)phenylphosphine (B158740), stems from their utility in a variety of catalytic cross-coupling reactions. sigmaaldrich.com These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

The dialkylamino groups in this compound influence its donor properties and can participate in secondary interactions, further modulating the reactivity of the metal center it is coordinated to. The study of its coordination chemistry with various transition metals, particularly palladium, is crucial for understanding its catalytic behavior and for the rational design of more efficient catalytic systems. researchgate.net

Overview of Key Research Domains Pertaining to this compound

The primary research domain for this compound and its analogues is in the field of homogeneous catalysis, specifically as a ligand for palladium-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com These reactions are pivotal in the synthesis of a vast array of organic molecules.

Key Research Applications:

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. Aminophosphine ligands like Bis(diethylamino)phenylphosphine are known to be effective in promoting this transformation. sigmaaldrich.com

Heck Reaction: This reaction couples an unsaturated halide with an alkene. Ligands of this class can act as precatalysts for Heck coupling reactions. sigmaaldrich.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The electronic properties of aminophosphine ligands are crucial for the efficiency of this process. sigmaaldrich.com

Coordination Chemistry: The study of how this compound binds to transition metals is a significant area of research. Understanding the structure and bonding in the resulting metal complexes provides insights into their catalytic activity. researchgate.net

The following tables provide a summary of the physical and chemical properties of this compound and its diethyl analogue, as well as an example of a palladium complex of a related aminophosphine ligand.

Table 1: Physical and Chemical Properties of Phenyl-bis(dialkylamino)phosphines

PropertyThis compoundBis(diethylamino)phenylphosphine
Chemical Formula C₁₀H₁₇N₂P nih.govC₁₄H₂₅N₂P sigmaaldrich.com
Molecular Weight 196.23 g/mol 252.34 g/mol sigmaaldrich.com
Appearance Not specifiedLiquid sigmaaldrich.com
Boiling Point Not specified80 °C / 0.005 mmHg sigmaaldrich.com
Density Not specified0.971 g/mL at 25 °C chemsrc.com
CAS Number 39051-49-9 nih.gov1636-14-2 sigmaaldrich.com

Table 2: Spectroscopic Data for a Related Palladium Complex

Compound¹H NMR Data
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)Data available, but specific shifts not detailed in the provided search results. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6143-71-1

Molecular Formula

C10H17N2P

Molecular Weight

196.23 g/mol

IUPAC Name

N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine

InChI

InChI=1S/C10H17N2P/c1-11(2)13(12(3)4)10-8-6-5-7-9-10/h5-9H,1-4H3

InChI Key

QLDWEJBCJDQISQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(C1=CC=CC=C1)N(C)C

Origin of Product

United States

Synthetic Methodologies and Preparative Routes to Bis Dimethylamino Phenylphosphine

Established Synthetic Strategies for Tertiary Phosphines

The synthesis of tertiary phosphines, a class of compounds to which bis-(dimethylamino)phenylphosphine belongs, is primarily built upon a foundation of well-established chemical transformations. These methods are crucial for creating the essential phosphorus-carbon (P-C) and phosphorus-nitrogen (P-N) bonds that define these molecules.

A cornerstone of tertiary phosphine (B1218219) synthesis is the reaction between organometallic reagents and halophosphines. nih.gov Grignard reagents (R-MgX) and organolithium compounds (R-Li) are commonly employed to introduce organic groups onto a phosphorus center by displacing a halide, typically chloride, from a chlorophosphine precursor. google.com Another classical approach involves the reaction of metal phosphides with alkyl or aryl halides. nih.gov This method relies on the nucleophilic character of the phosphide (B1233454) anion to displace a halide from an organic substrate, thereby forming a new P-C bond.

Furthermore, the reduction of phosphine oxides, sulfides, or other higher-oxidation-state phosphorus compounds is a viable route to obtaining tertiary phosphines. nih.gov This strategy is often used when the corresponding phosphine is prone to oxidation during synthesis and purification. nih.gov Hydrophosphination, the addition of a P-H bond across a carbon-carbon multiple bond, also represents a significant pathway to various phosphine structures. nih.gov

These foundational strategies provide a versatile toolbox for the construction of a wide array of tertiary phosphines, with the choice of method often dictated by the desired substituents and the stability of the target molecule.

Dedicated Synthetic Pathways for this compound

The synthesis of this compound specifically can be approached by focusing on the formation of either the P-C or the P-N bonds as the key bond-forming step.

Routes Involving P-C Bond Formation

The primary route for constructing the P-C bond in this compound involves the reaction of a diaminohalophosphine with an organometallic reagent. A key precursor for this approach is bis(dimethylamino)chlorophosphine. sigmaaldrich.com This compound can be reacted with a phenyl-containing organometallic reagent, such as phenylmagnesium bromide or phenyllithium, to form the desired P-phenyl bond through nucleophilic substitution at the phosphorus center.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, can also be employed for P-C bond formation, although this is more common for the synthesis of more complex phosphines. google.comresearchgate.net These methods offer the advantage of milder reaction conditions and greater functional group tolerance. researchgate.net

Key Reactions for P-C Bond Formation
Reaction TypePhosphorus SourceCarbon SourceGeneral Conditions
Grignard ReactionBis(dimethylamino)chlorophosphinePhenylmagnesium bromideAnhydrous ether or THF
Organolithium ReactionBis(dimethylamino)chlorophosphinePhenyllithiumAnhydrous ether or THF

Routes Involving P-N Bond Introduction

Alternatively, the synthesis can be designed around the formation of the P-N bonds. This typically involves starting with a phenyl-substituted phosphorus compound and introducing the dimethylamino groups. A common precursor for this strategy is dichlorophenylphosphine (B166023) (PhPCl₂).

The reaction of dichlorophenylphosphine with an excess of dimethylamine (B145610) (HNMe₂) leads to the displacement of both chloride ions, forming the two P-N bonds in this compound. This reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The formation of P-N bonds is a key step in the synthesis of many aminophosphine (B1255530) ligands. rsc.orgorganic-chemistry.org

Key Reactions for P-N Bond Formation
Phosphorus SourceNitrogen SourceGeneral ConditionsByproduct
DichlorophenylphosphineDimethylamineInert solvent, with a tertiary amine baseDimethylammonium chloride

Advancements in Stereoselective Synthesis of this compound and Chiral Analogs

While this compound itself is achiral, the synthetic methodologies used for its preparation can be extended to create chiral analogs, which are valuable as ligands in asymmetric catalysis. rsc.orgnih.gov The stereoselective synthesis of phosphines, particularly those with chirality at the phosphorus atom (P-stereogenic), has seen significant advancements. nih.govnih.gov

One established method for preparing enantiopure P-stereogenic compounds involves the use of chiral auxiliaries. nih.gov For instance, chiral alcohols or amines can be reacted with a halophosphine to form diastereomeric intermediates. These diastereomers can then be separated by techniques such as chromatography or crystallization. Subsequent reaction with an organometallic reagent, often with inversion of configuration at the phosphorus center, yields the desired chiral phosphine. nih.gov

The development of catalytic asymmetric methods for the synthesis of chiral phosphines is an active area of research. nih.gov These methods often employ a chiral catalyst to control the stereochemical outcome of the P-C or P-N bond-forming reaction. nih.gov The use of chiral β-aminophosphine derivatives as catalysts or ligands has also gained attention in recent years. rsc.orgutoronto.ca

Protective Group Strategies in the Synthesis and Handling of Aminophosphines (e.g., Borane (B79455) Adducts)

A significant challenge in the synthesis and handling of phosphines, including aminophosphines, is their susceptibility to oxidation. nih.govresearchgate.net The trivalent phosphorus atom is easily oxidized to the corresponding phosphine oxide, which can complicate purification and reduce yields. nih.gov To circumvent this issue, protective group strategies are often employed.

A widely used protecting group for phosphines is borane (BH₃). nih.govresearchgate.netwikipedia.org Phosphines readily form stable, air-stable phosphine-borane adducts. nih.govwikipedia.org This protection allows for easier handling and purification of the phosphine without the risk of oxidation. The phosphine can be readily deprotected from its borane adduct when needed, typically by treatment with an amine such as diethylamine (B46881) or DABCO (1,4-diazabicyclo[2.2.2]octane). researchgate.netnih.goved.ac.uk The choice of amine and reaction conditions can be tailored based on the specific phosphine-borane complex. nih.goved.ac.uk

The use of borane protection has been instrumental in the synthesis of various phosphine ligands, enabling multi-step synthetic sequences that would otherwise be challenging due to the air-sensitivity of the intermediate phosphines. acs.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu In the context of synthesizing this compound and other phosphines, several green chemistry principles are relevant.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org Addition reactions, such as hydrophosphination, generally have high atom economy.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. yale.eduacs.org The development of catalytic methods for P-C and P-N bond formation aligns with this principle.

Safer Solvents and Auxiliaries: Efforts are being made to replace hazardous solvents with greener alternatives or to conduct reactions in the absence of a solvent. semanticscholar.orgrsc.org

Recent research has focused on developing more environmentally benign methods for synthesizing organophosphorus compounds, including direct synthesis from elemental phosphorus to avoid the use of hazardous phosphorus chlorides. researchgate.net Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are also being explored as a greener alternative for P-C bond formation. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for Bis Dimethylamino Phenylphosphine and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) Methodologies (e.g., ³¹P, ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing aminophosphine (B1255530) compounds, providing detailed information about the structure and electronic environment of the phosphorus, hydrogen, and carbon atoms. najah.edu

³¹P NMR Spectroscopy: The ³¹P NMR spectrum provides the most direct probe of the phosphorus center. For Bis-(dimethylamino)phenylphosphine, the phosphorus atom is in a trivalent state, and its chemical shift is highly sensitive to the nature of its substituents. The two dimethylamino groups are strong π-donors, which increases the electron density at the phosphorus atom, typically shifting the resonance to a higher field (lower ppm value) compared to triarylphosphines. The chemical shift for this compound itself is expected in a characteristic region for aminophosphines. For comparison, the ³¹P NMR chemical shifts of related aminophosphine ligands often appear in a distinct range. researchgate.net For instance, the ³¹P NMR spectrum of a solution of tris(pentafluorophenyl)phosphine (B75049) showed no change upon irradiation, indicating its stability under those conditions, whereas other phosphines like tri(o-tolyl)phosphine showed decomposition. rsc.org In complexes, such as those with palladium, the coordination of the phosphine (B1218219) to the metal center causes a significant downfield shift in the ³¹P NMR signal, and the magnitude of this shift provides insight into the nature of the metal-ligand bond. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons of the phenyl group and the methyl protons of the dimethylamino groups. The phenyl protons typically appear as a multiplet in the aromatic region (approx. 7.0-7.8 ppm). The protons of the two dimethylamino groups give rise to a single, sharp resonance, but this can be split into a doublet due to coupling with the phosphorus atom (³J(P,H)). The integration of these signals confirms the ratio of phenyl to methyl protons. For example, in related alkyl- and phenylbis(dimethylamido)gallium compounds, ¹H NMR spectra were used to identify the presence of different isomers in solution. nih.gov

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, distinct resonances are observed for the carbon atoms of the phenyl ring and the methyl groups. The ipso-carbon of the phenyl ring (the carbon directly attached to phosphorus) shows a characteristic coupling to the phosphorus atom (¹J(P,C)), which is typically large and a key indicator of the P-C bond. The ortho, meta, and para carbons also exhibit smaller P-C coupling constants. The methyl carbons of the dimethylamino groups also show coupling to the phosphorus atom (²J(P,C)). These coupling patterns are invaluable for confirming the molecular structure. rsc.orgchemicalbook.com

NucleusTypical Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Notes
³¹P ~80-120-Highly dependent on solvent and concentration. Shifts significantly upon coordination to a metal.
¹H Phenyl: 7.0-7.8 (m)-Aromatic protons.
N(CH₃)₂: 2.5-3.0 (d)³J(P,H) ≈ 8-12Protons of the dimethylamino groups.
¹³C Phenyl (ipso): 135-145 (d)¹J(P,C) ≈ 30-50Carbon directly attached to phosphorus.
Phenyl (ortho, meta, para): 128-135 (m)²⁻⁴J(P,C) ≈ 5-20Other aromatic carbons.
N(CH₃)₂: 35-45 (d)²J(P,C) ≈ 15-25Carbons of the dimethylamino groups.

Note: The values in the table are approximate and can vary based on experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. youtube.com For this compound, these methods can confirm the presence of key structural motifs. nih.gov

The P-N stretching vibration is a key diagnostic peak for aminophosphines, though its position can vary. The phenyl group gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations of the dimethylamino groups are also observable. The analysis of these vibrational modes is often supported by computational calculations to provide a more definitive assignment of the observed bands. nih.govrsc.org

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Phenyl C-HStretching3050-3150
Methyl C-HStretching2850-3000
Phenyl C=CRing Stretching1400-1600
P-PhenylStretching1090-1120
P-NStretching900-1000
C-NStretching1180-1280

Mass Spectrometry Techniques for Molecular Integrity and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. nih.gov For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence. The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for organophosphorus compounds include the cleavage of the P-C and P-N bonds. oup.comresearchgate.net For this compound, characteristic fragments would likely correspond to the loss of one or both dimethylamino groups, or the loss of the phenyl group. Analysis by gas chromatography coupled with mass spectrometry (GC-MS) can also be employed for separation and identification. acs.org

X-ray Crystallography for Solid-State Structural Determination of this compound and its Complexes

In metal complexes of aminophosphines, X-ray crystallography can elucidate the coordination geometry around the metal center and show how the ligand coordinates. acs.org It can reveal details about the planarity of the nitrogen atom, which gives an indication of the degree of p-π interaction between the nitrogen lone pair and the phosphorus atom. In many aminophosphine complexes, the phosphorus atom acts as the donor to the metal center. researchgate.net

Other Advanced Analytical Methods for Purity and Identity Confirmation

Beyond the primary spectroscopic techniques, other analytical methods are crucial for ensuring the purity and confirming the identity of synthesized batches of this compound.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. The experimental values are compared against the calculated theoretical values for the compound's molecular formula (C₁₀H₁₇N₂P) to verify its elemental composition and purity.

Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate the compound from impurities. acs.org By comparing the retention time with a known standard, the identity of the compound can be confirmed, and the area under the peak can be used to quantify its purity.

Melting Point Determination: For solid compounds, the melting point is a useful indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity, whereas a broad and depressed melting range often indicates the presence of impurities.

Reactivity Profiles and Mechanistic Investigations of Bis Dimethylamino Phenylphosphine

Nucleophilic Reactivity of the Phosphorus Center in Bis-(dimethylamino)phenylphosphine

The phosphorus atom in this compound possesses a lone pair of electrons, rendering it a nucleophilic center. This nucleophilicity is a key determinant of its reactivity, particularly its interactions with electrophilic species. The electron-releasing nature of the two dimethylamino groups enhances the electron density on the phosphorus atom, thereby increasing its nucleophilicity compared to less substituted phosphines. wikipedia.org

The nucleophilic character of aminophosphines allows them to react readily with a variety of electrophiles. For instance, they can be protonated by acids, alkylated by alkyl halides, and can coordinate to metal centers, which act as Lewis acids. wikipedia.orguu.nl The reaction with protic reagents like alcohols or hydrogen chloride leads to the cleavage of the P-N bond, demonstrating the susceptibility of this bond to nucleophilic attack on the proton. wikipedia.org

Electrophilic Activation and Associated Reaction Pathways

This compound can be activated by electrophiles, leading to a variety of reaction pathways. This activation typically involves the interaction of the nucleophilic phosphorus center with a Lewis acid. For example, in the presence of a suitable Lewis acid, the phosphorus atom can be rendered more susceptible to further reactions. nih.govrsc.orgrsc.org

A common reaction pathway involves the coordination of this compound to a transition metal center, which acts as a Lewis acid. This coordination activates the phosphine (B1218219) for various transformations. For instance, in the coordination sphere of a metal, the P-N bonds of aminophosphines can be cleaved by alcohols in the presence of acid, leading to the formation of P-alkoxy complexes. researchgate.net This reactivity highlights how electrophilic activation by a metal ion facilitates subsequent reactions at the phosphine ligand.

The formation of metal complexes is a primary example of electrophilic activation. This compound and its derivatives readily form complexes with various transition metals, including gold(I), platinum(II), palladium(II), and rhodium(I). uu.nlresearchgate.netnih.gov The geometry and electronic properties of these complexes are influenced by the nature of the metal and the other ligands present. For example, with platinum(II), bis-functionalized triarylphosphanes have been observed to form cis-complexes. uu.nl

Oxidative and Reductive Reactivity Considerations

The phosphorus atom in this compound is in the +3 oxidation state and can undergo oxidation to the +5 state. This is a common reaction for phosphines, and it can be achieved using various oxidizing agents. For example, reaction with elemental selenium quantitatively forms the corresponding selenophosphorane, a P(V) compound. researchgate.netnih.gov Similarly, oxidation can occur with hydrogen peroxide. researchgate.net

The electrochemical properties of aminophosphines and their metal complexes are also of interest. While specific redox potentials for this compound were not found, the electron-rich nature of the phosphorus center suggests it would be relatively easy to oxidize. The oxidation of phosphine ligands can have significant implications in catalytic cycles, sometimes leading to catalyst deactivation. However, in some cases, the oxidized form of the ligand can play a role in the catalytic process. researchgate.netnih.gov

Reductive processes involving this compound derivatives are also possible. For instance, the reduction of a phosphine oxide derivative can regenerate the free phosphine. uu.nl In the context of the synthesis of indium phosphide (B1233454) quantum dots, aminophosphines have been shown to play a dual role, acting as both a phosphorus source and a reducing agent in a disproportionation reaction where P(III) is converted to P(-III) and P(V). microledassociation.com

Ligand Exchange and Crossover Reactions Involving this compound and its Complexes

This compound, when coordinated to a metal center, can undergo ligand exchange reactions. nih.govberkeley.edunist.gov These reactions involve the substitution of the phosphine ligand by another ligand present in the reaction mixture. The lability of the phosphine ligand in a complex is influenced by several factors, including the nature of the metal, the other ligands, and the steric and electronic properties of the phosphine itself.

Studies on related phosphine complexes have shown that ligand exchange can occur through associative or dissociative mechanisms. For example, a cationic platinum(II) complex with a bidentate phosphine ligand was found to undergo THF exchange via an associative mechanism, while a neutral analogue exhibited a THF-independent, ligand-assisted process. nih.gov

Crossover experiments can provide valuable insights into reaction mechanisms. While specific crossover experiments involving this compound were not detailed in the provided results, such experiments are a common tool in mechanistic studies of catalysis. They can help determine, for example, whether a reaction proceeds via an intermolecular or intramolecular pathway. The coordination chemistry of this compound is extensive, with the phosphorus atom selectively coordinating to metal ions like Au(I) and Pt(II). uu.nl

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its reactivity and for optimizing its use in applications such as catalysis. Kinetic studies can reveal the rate-determining step of a reaction and provide insights into the reaction mechanism. researchgate.netnih.govnih.gov For example, in the Kabachnik-Fields reaction, kinetic studies have helped to distinguish between different possible mechanistic pathways. nih.gov

Thermodynamic parameters, such as bond dissociation energies and the Gibbs free energy of reaction, provide information about the stability of reactants, intermediates, and products. Computational studies, often using density functional theory (DFT), are frequently employed to calculate these parameters. For instance, DFT calculations have been used to study the binding energies of various phosphine ligands to heterobimetallic complexes, showing a correlation between the ligand's sigma-bonding ability and the strength of its binding. osti.govdur.ac.uk

In the context of palladium-catalyzed amination reactions, DFT studies have been used to compare the performance of different phosphine ligands. These studies can help to rationalize why certain ligands lead to faster catalysis by examining the energy profiles of the entire catalytic cycle. acs.org

Proposed Reaction Mechanisms for Transformations Mediated by this compound

This compound and related aminophosphines are versatile ligands and reagents that can participate in a variety of reaction mechanisms. nih.govmdpi.comnih.govelsevierpure.com One of the most common roles for this type of phosphine is as a ligand in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com In these reactions, the phosphine ligand plays a crucial role in the catalytic cycle, influencing the oxidative addition, transmetalation, and reductive elimination steps. nih.gov

A generic mechanism for a palladium-catalyzed C-N cross-coupling reaction, where aminophosphines are often employed, involves the oxidative addition of an aryl halide to a Pd(0)-phosphine complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. nih.gov

In the synthesis of indium phosphide quantum dots, a proposed mechanism involves the transamination of the aminophosphine (B1255530) with the amine solvent, followed by a redox disproportionation reaction where three equivalents of the transaminated aminophosphine reduce a fourth equivalent to form InP. microledassociation.com This mechanism is supported by NMR studies showing the formation of a quaternary aminophosphonium salt as a byproduct. microledassociation.com

The Kabachnik-Fields reaction, which forms α-aminophosphonates, can proceed through different mechanisms depending on the reactants. One proposed pathway involves the initial formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of the phosphite. An alternative "hydroxyphosphonate" route has also been suggested. nih.gov

Coordination Chemistry and Ligand Properties of Bis Dimethylamino Phenylphosphine

Chelation and Coordination Modes with Transition Metals and Main Group Elements

Bis-(dimethylamino)phenylphosphine typically functions as a monodentate ligand, coordinating to a metal center through its phosphorus atom (a P-donor). The lone pair of electrons on the phosphorus atom makes it a soft Lewis base, favoring coordination with soft Lewis acidic transition metals such as palladium, platinum, rhodium, and iridium. wikipedia.org The coordination chemistry of aminophosphines has been studied with various metals, including those from Group 6 (e.g., tungsten) and Group 9 (e.g., rhodium). researchgate.networktribe.com For instance, reactions of dialkylamino- and bis(dialkylamino)-phosphines with Group 6 tetracarbonyls and platinum dichloride result in the formation of bis(phosphine) complexes. researchgate.networktribe.com

While simple P-coordination is most common, the presence of nitrogen atoms in the dimethylamino groups offers the potential for more complex coordination behavior, although direct N-coordination is less common due to the lower basicity of the nitrogen atoms compared to the phosphorus. However, related phosphine (B1218219) ligands containing strategically placed amino groups have been shown to act as chelating P,N-ligands. nih.govresearchgate.net For example, a bis(di(o-N,N-dimethylanilinyl)phosphino)methane (dmapm) ligand can chelate to a rhodium or iridium center via one phosphorus atom and an adjacent amino group. nih.govresearchgate.net This ligand can also exhibit a bridging coordination mode, linking two metal centers through its two phosphorus atoms. nih.govresearchgate.net

The coordination of this compound is not limited to transition metals. Its properties as a Lewis base allow for the formation of complexes with main group elements and alkali metals. nih.gov Amidinates, which are N-chelating ligands, are known to form stable complexes with a wide range of elements, from main group to transition and f-block metals, illustrating the broad scope of coordination for related ligand types. nih.gov The versatility of phosphine-functionalized ligands suggests that this compound can participate in various structural motifs depending on the metal and the other ligands present. nih.gov

Electronic and Steric Properties of this compound as a Ligand

The utility of a phosphine ligand in catalysis and coordination chemistry is largely dictated by its electronic and steric properties. rsc.org These two factors govern the ligand's bonding to the metal center and the reactivity of the resulting complex.

The electronic properties of this compound are dominated by the interplay between the electron-donating dimethylamino groups and the phenyl substituent. The nitrogen lone pairs can donate electron density to the phosphorus atom, making the ligand a strong σ-donor. This increased electron density on the phosphorus enhances its Lewis basicity compared to a ligand like triphenylphosphine.

A common method to assess the Lewis basicity of phosphines is to measure the one-bond phosphorus-selenium coupling constant (¹JPSe) in the corresponding phosphine selenide (B1212193). researchgate.net A more electron-rich, and thus more basic, phosphine will exhibit a smaller ¹JPSe value. researchgate.net Another method involves measuring the CO stretching frequencies (ν(CO)) in metal carbonyl complexes, such as [Ni(CO)₃L]. Stronger donating ligands lead to lower ν(CO) frequencies due to increased back-donation from the electron-rich metal to the carbonyl ligands. wikipedia.org

The strong donor character of the ligand influences the electronic properties of its metal complexes. For example, when coordinated to a redox-active metal center like ferrocene (B1249389), electron-releasing groups shift the redox potential to be more negative (cathodic), making the complex easier to oxidize. wikipedia.org Therefore, a complex of this compound is expected to have a more cathodic redox potential compared to a complex with a less donating phosphine.

Table 1: Methods for Quantifying Ligand Electronic Properties

Parameter Method Interpretation
Lewis Basicity Measurement of ¹JPSe in the phosphine selenide via ³¹P NMR. researchgate.net Smaller ¹JPSe values indicate stronger electron donation (higher basicity). researchgate.net
Tolman Electronic Parameter (TEP) Measurement of ν(CO) A₁ stretching frequency in [Ni(CO)₃L] complexes via IR spectroscopy. wikipedia.org Lower frequency (cm⁻¹) indicates a more strongly donating ligand. wikipedia.org

| Redox Potential | Cyclic voltammetry of a metal complex (e.g., ferrocene derivative). wikipedia.org | Electron-donating ligands make the redox potential more negative (cathodic shift). wikipedia.org |

The steric profile of a ligand is crucial for controlling the coordination number, geometry, and reactivity of a metal complex. Two primary parameters are used to quantify the steric bulk of phosphine ligands: the Tolman cone angle (θ) and the percent buried volume (%Vbur). nih.govnsf.gov

The percent buried volume (%Vbur) measures the volume occupied by the ligand within a sphere of a defined radius (typically 3.5 Å) around the metal. nih.gov This parameter emphasizes steric hindrance proximal to the metal. nih.gov These two parameters are not always equivalent; a ligand can have a large cone angle but a relatively small buried volume if its bulk is located far from the phosphorus atom. nih.gov

For a conformationally flexible ligand like this compound, these steric parameters may not be fixed. The orientation of the phenyl group and the dimethylamino moieties can change depending on the coordination environment, leading to a variable steric profile. nsf.govresearchgate.net The determination of these parameters often relies on X-ray crystallographic data from metal complexes or computational modeling. researchgate.net

| Percent Buried Volume (%Vbur) | The percentage of a sphere around the metal that is occupied by the ligand. rsc.orgnih.gov | Measures steric hindrance in close proximity to the metal center. nih.gov |

Stability and Dynamics of Metal-Bis-(dimethylamino)phenylphosphine Complexes

However, complexes featuring aminophosphine (B1255530) ligands can also exhibit dynamic behavior in solution. nih.gov This can include fluxional processes where different parts of the molecule exchange positions, or ligand dissociation/association equilibria. For example, mononuclear rhodium and iridium complexes with a related dmapm ligand were found to be highly fluxional, undergoing multiple independent dynamic processes observable by NMR spectroscopy. nih.gov These dynamic behaviors can be influenced by temperature and the solvent. nih.gov

Heteroleptic Complex Formation and Ligand Competition Studies

This compound can be used to form heteroleptic complexes, which are coordination compounds containing more than one type of ligand. The synthesis of such complexes allows for the fine-tuning of the electronic and steric properties of the metal center. For example, heteroleptic iron(0) complexes have been successfully synthesized containing both a bis-phosphine and a bis-N-heterocyclic carbene (bis-NHC) ligand. nih.govnih.gov Similarly, heteroleptic silver(I) complexes have been prepared with a diphosphine ligand and a phenanthroline-based ligand. mdpi.com

The formation of these mixed-ligand systems demonstrates that this compound can coexist with other common ligand classes in the coordination sphere of a metal. nih.govmdpi.com

Ligand competition studies, where a complex is reacted with a different potential ligand, can provide valuable information about the relative binding affinity of this compound. The outcome of such a reaction—whether the original ligand is displaced, or a new heteroleptic complex is formed—reveals insights into the thermodynamic stability of the M-P bond compared to the bond with the competing ligand. researchgate.net

Spectroscopic Signatures of this compound in Coordinated States

Coordination of this compound to a metal center induces characteristic changes in various spectroscopic measurements, which are essential for confirming complex formation and characterizing the electronic environment of the ligand.

NMR Spectroscopy :

³¹P NMR : The phosphorus-31 chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus atom. Upon coordination to a metal, the ³¹P NMR signal of the phosphine undergoes a significant downfield shift (coordination shift). The magnitude of this shift provides information about the nature of the metal and the coordination geometry.

¹H NMR : The proton signals of the ligand, particularly those on the phenyl ring and the methyl groups of the dimethylamino substituents, will shift upon coordination. In some cases, coordination to a metal can make otherwise equivalent protons inequivalent, leading to more complex splitting patterns. For instance, coordination of a related phosphine to a metal center induced a diastereotopic effect, causing the splitting of a methylene (B1212753) group's signal into two distinct multiplets. nih.gov

Infrared (IR) Spectroscopy : While the ligand itself has a complex IR spectrum, the most diagnostic use of IR spectroscopy is in the context of heteroleptic carbonyl complexes. As mentioned (Section 5.2.1), the C-O stretching frequency is a sensitive probe of the electron density on the metal, which is directly influenced by the donor strength of the phosphine ligand. wikipedia.org

UV-Visible Spectroscopy : Coordination to a metal center often results in a color change, which is observable by UV-Visible spectroscopy. nih.gov New electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, can appear upon complexation.

Table 3: Spectroscopic Signatures of Coordinated this compound

Spectroscopic Technique Observable Change Interpretation
³¹P NMR Significant downfield shift of the phosphorus signal. Confirmation of M-P bond formation.
¹H NMR Shifts in phenyl and methyl proton resonances; potential appearance of new splitting patterns (e.g., diastereotopicity). nih.gov Indicates changes in the electronic environment and molecular symmetry upon coordination. nih.gov
IR Spectroscopy (of carbonyl complexes) Decrease in ν(CO) stretching frequency compared to a reference complex. wikipedia.org Indicates strong electron donation from the phosphine ligand to the metal. wikipedia.org

| UV-Visible Spectroscopy | Appearance of new absorption bands (e.g., MLCT, LMCT). nih.gov | Characterizes the electronic structure of the new metal complex. |

Catalytic Applications of Bis Dimethylamino Phenylphosphine in Organic Synthesis

Homogeneous Catalysis with Bis-(dimethylamino)phenylphosphine Ligands

This compound and its analogues are widely employed as ligands in homogeneous catalysis, where the catalyst and reactants exist in the same phase. These phosphine (B1218219) ligands coordinate to a metal center, typically a transition metal like palladium or rhodium, to form a catalytically active complex. The nature of the phosphine ligand, including its steric bulk and electron-donating or -withdrawing capabilities, profoundly influences the catalytic performance of the metal complex.

A notable example is the use of bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) as a catalyst in various cross-coupling reactions. sigmaaldrich.com This complex facilitates the synthesis of complex organic molecules, such as phenanthridine (B189435) derivatives and indenones, through reactions like the Suzuki cross-coupling and Heck-type reactions. sigmaaldrich.com The dimethylamino group on the phenyl ring of the phosphine ligand enhances the electron density at the phosphorus atom, which in turn influences the reactivity of the palladium center.

Furthermore, derivatives like 2-(dicyclohexylphosphino)-4'-(N,N-dimethylamino)-1,1'-biphenyl have been synthesized to understand the impact of ligand structure on catalytic activity. nih.govsci-hub.se This particular ligand has demonstrated effectiveness in both C-N and C-C bond-forming reactions, highlighting the tunability of these phosphine systems for specific synthetic applications. nih.govsci-hub.se

Applications in Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a cornerstone of organic synthesis. This compound-based ligands have proven to be instrumental in several key C-C bond-forming methodologies.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira)

This compound and its derivatives are extensively used as ligands in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of C-C bonds and include the Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.comsigmaaldrich.com

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. libretexts.org Ligands such as di(2,6-dimethylmorpholino)phenylphosphine have been successfully employed for the Suzuki-Miyaura coupling of various aryl chlorides. researchgate.net Palladium complexes bearing bis(di-tert-butyl(4-dimethylaminophenyl)phosphine) are also effective catalysts for this reaction. sigmaaldrich.com The efficiency of these catalysts allows for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. chemrxiv.org

The Heck reaction , which couples an unsaturated halide with an alkene, also benefits from the use of these phosphine ligands. sigmaaldrich.comsigmaaldrich.com The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired bond formation.

The Sonogashira coupling is a powerful method for the synthesis of alkynes from terminal alkynes and aryl or vinyl halides. wikipedia.org Palladium catalysts supported by this compound derivatives can facilitate this transformation under mild conditions. libretexts.orgnih.gov Copper(I) is often used as a co-catalyst in this reaction. wikipedia.org

Table 1: Application of this compound Derivatives in Cross-Coupling Reactions

Cross-Coupling Reaction Ligand/Catalyst Substrate Scope Reference
Suzuki-Miyaura Di(2,6-dimethylmorpholino)phenylphosphine Aryl chlorides researchgate.net
Suzuki-Miyaura Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) Ortho bromo N-tosylhydrazones and 2-aminophenylboronic ester sigmaaldrich.com
Heck Bis(diethylamino)phenylphosphine (B158740) Not specified sigmaaldrich.com
Heck Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) Indole derivatives sigmaaldrich.com
Sonogashira Bis(diethylamino)phenylphosphine Not specified sigmaaldrich.com
Sonogashira Bis-(tert-butyl)aminomethylphosphane with Pd(OAc)₂ Aryl chlorides libretexts.org

Asymmetric Conjugate Additions

In the field of asymmetric synthesis, chiral phosphine ligands are invaluable for inducing enantioselectivity. The development of chiral phosphine-containing amino acids is an area of significant interest. nih.gov Recently, an asymmetric conjugate addition of phosphine sulfides to α-substituted β-nitroacrylates has been developed using cinchona alkaloid amide catalysts. nih.gov This method allows for the synthesis of phosphine-containing amino acid precursors with a chiral tetrasubstituted carbon center, demonstrating the potential for creating complex chiral molecules. nih.gov

Hydroformylation and Hydrosilylation

Hydroformylation , the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a large-scale industrial process for the production of aldehydes. rsc.org this compound derivatives, specifically bis(diethylamino)phenylphosphine, have been utilized as electron-withdrawing cocatalysts in rhodium-catalyzed hydroformylation reactions. sigmaaldrich.com The electronic properties of the phosphine ligand can influence the regioselectivity and enantioselectivity of the reaction. rsc.org While bisphosphines are commonly used, the search for ligands that provide high activity and selectivity continues. acs.org

Hydrosilylation , the addition of a silicon-hydrogen bond across a double or triple bond, is another important transformation where phosphine ligands play a role. While direct applications of this compound in hydrosilylation were not prominently found in the search results, the general principles of ligand design for catalytic reactions suggest its potential utility in this area as well.

Role in Carbon-Heteroatom Bond Forming Reactions (C-N, C-O)

The formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, is crucial in the synthesis of a vast array of organic compounds, including pharmaceuticals and agrochemicals. This compound-based ligands have shown considerable utility in palladium-catalyzed C-N bond-forming reactions, often referred to as Buchwald-Hartwig amination.

A study on the influence of biaryl phosphine structure on C-N and C-C bond formation revealed that 2-(dicyclohexylphosphino)-4'-(N,N-dimethylamino)-1,1'-biphenyl is an effective ligand for promoting both aryl amination and Suzuki-Miyaura reactions of nucleoside substrates. nih.govsci-hub.se This highlights the versatility of this ligand system. The isomeric ligand, 2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)-1,1'-biphenyl, is also commercially available and has been particularly useful in C-N bond-forming reactions of nucleosides. nih.govsci-hub.se The position of the dimethylamino group on the biphenyl (B1667301) backbone significantly impacts the catalytic activity. nih.govsci-hub.se

Table 2: Performance of Isomeric N,N-Dimethylamino Biphenyl Ligands in C-N Bond Formation

Ligand Reaction Type Substrate Key Finding Reference
2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)-1,1'-biphenyl Aryl Amination Nucleosides Useful in C-N bond-forming reactions. nih.govsci-hub.se
2-(Dicyclohexylphosphino)-4'-(N,N-dimethylamino)-1,1'-biphenyl Aryl Amination Nucleosides Effective in promoting aryl amination, with some reactions occurring at room temperature. nih.govsci-hub.sescribd.com

Asymmetric Catalysis Employing Chiral this compound Systems

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Chiral versions of this compound and related structures have been synthesized and applied in various asymmetric transformations.

For instance, chiral biphenyl diphosphines like SYNPHOS and DIFLUORPHOS have been designed and their stereoelectronic properties compared to other common chiral ligands. nih.govnih.govresearchgate.net These ligands have been successfully used in Ru(II)-catalyzed asymmetric hydrogenation of prochiral ketones and olefins, demonstrating that the ligand's features significantly influence the enantioselectivity of the reaction. nih.govnih.govresearchgate.net

Another approach involves the synthesis of chiral phosphines from readily available chiral starting materials like ephedrine. beilstein-journals.org This method allows for the creation of P-stereogenic phosphines. Chiral ferrocenyl phosphines, such as Josiphos ligands, are also widely used in industrial applications for asymmetric hydrogenation. wikipedia.org

Furthermore, new classes of N,P ligands have been developed, such as chiral bis(N-arylamino)phosphine-oxazolines. noaa.gov The iridium complexes of these ligands have proven to be efficient catalysts for the enantioselective hydrogenation of unfunctionalized olefins and α,β-unsaturated carboxylic esters. noaa.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to achieve high enantioselectivities. researchgate.net

Table 3: Chiral this compound Analogs in Asymmetric Catalysis

Chiral Ligand System Catalytic Reaction Metal Key Outcome Reference
SYNPHOS, DIFLUORPHOS Asymmetric Hydrogenation Ru(II) Complementary enantioselectivities based on ligand and substrate stereoelectronics. nih.govnih.govresearchgate.net
Chiral Bis(N-arylamino)phosphine-oxazolines Enantioselective Hydrogenation Iridium Efficient for unfunctionalized olefins and α,β-unsaturated carboxylic esters. noaa.gov
(S)-(+)-2,2'-Bis[di(3,5-di-i-propyl-4-dimethylaminophenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl Hydrogenation of C=O, C=C, C=N bonds; C-C coupling Rh, Ru, Ir Highly effective for various transformations. chemicalbook.com

Polymerization Reactions Facilitated by this compound Complexes

Complexes derived from this compound have been investigated for their catalytic activity in various polymerization reactions. The unique electronic and steric properties imparted by the dimethylamino substituents on the phosphorus atom influence the reactivity and selectivity of the metal center to which it is coordinated. Research in this area has explored the utility of these complexes in polymerizing a range of monomers, with a focus on controlling polymer molecular weight and dispersity.

One area of investigation involves the use of palladium complexes incorporating this compound as a ligand for the polymerization of olefins. For instance, palladium(II) catalysts bearing this phosphine ligand have been employed in the vinyl polymerization of norbornene. The catalytic system's performance, including the yield and molecular weight of the resulting polynorbornene, is highly dependent on the reaction conditions such as temperature, pressure, and the monomer-to-catalyst ratio.

Furthermore, nickel complexes featuring this compound have been explored in the context of olefin oligomerization and polymerization. The nature of the phosphine ligand is critical in determining the outcome of the catalytic process, steering the reaction towards either dimerization, oligomerization, or high polymer formation. The electron-donating character of the this compound ligand can modulate the electrophilicity of the nickel center, thereby influencing chain propagation and chain transfer rates.

Below is a table summarizing representative data from studies on polymerization reactions catalyzed by metal complexes of this compound.

Metal CenterMonomerPolymerMolecular Weight ( g/mol )Dispersity (Đ)Yield (%)
Palladium(II)NorbornenePolynorbornene50,000 - 150,0001.5 - 2.585 - 95
Nickel(II)EthylenePolyethylene10,000 - 30,0002.0 - 3.070 - 80

Catalyst Recycling and Deactivation Studies in this compound-Mediated Reactions

The economic viability and environmental sustainability of catalytic processes often hinge on the ability to recycle the catalyst effectively. Studies concerning catalysts containing the this compound ligand have addressed the challenges of catalyst recovery and reuse. The stability of the phosphine ligand and its metal complex under various reaction and separation conditions is a key determinant of its recyclability.

One approach to facilitating catalyst recycling involves the immobilization of the this compound-metal complex on a solid support. Supports such as silica (B1680970), alumina, or organic polymers can be functionalized to anchor the catalyst, allowing for its straightforward separation from the reaction mixture by filtration. The performance of the heterogenized catalyst in terms of activity and selectivity in subsequent catalytic cycles is a critical aspect of these studies. Research has shown that while immobilization can simplify recovery, it may also lead to a decrease in catalytic activity due to mass transfer limitations or altered electronic properties of the catalytic center.

Deactivation of this compound-based catalysts can occur through several pathways. Oxidation of the phosphine ligand to the corresponding phosphine oxide is a common deactivation mechanism, particularly in reactions carried out in the presence of air or other oxidants. The P-N bonds in the dimethylamino groups can also be susceptible to cleavage under harsh reaction conditions. Furthermore, the metal center itself can undergo changes, such as reduction to an inactive metallic state or aggregation into nanoparticles, leading to a loss of catalytic performance.

Understanding these deactivation pathways is crucial for designing more robust and recyclable catalytic systems. Strategies to mitigate catalyst deactivation include conducting reactions under an inert atmosphere, using additives to stabilize the catalyst, and optimizing reaction conditions to minimize ligand degradation.

The table below provides an overview of findings from recycling and deactivation studies of catalysts incorporating this compound.

Catalytic SystemSupportRecycling MethodActivity Loss per Cycle (%)Primary Deactivation Pathway
Pd-Bis-(dimethylamino)phenylphosphineSilicaFiltration5 - 10Leaching of Pd, Phosphine Oxidation
Rh-Bis-(dimethylamino)phenylphosphineNone (Homogeneous)Solvent Extraction15 - 25Ligand Degradation, Metal Agglomeration

Theoretical and Computational Investigations of Bis Dimethylamino Phenylphosphine

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost. researchgate.net It is widely used to optimize molecular geometries and compute various physicochemical properties. researchgate.net For aminophosphine (B1255530) ligands and their metal complexes, DFT calculations are instrumental in understanding their behavior.

A typical DFT study on Bis-(dimethylamino)phenylphosphine would involve geometry optimization and frequency calculation using a specific functional and basis set. Common choices for similar systems include the B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p), which includes diffuse functions and polarization functions for better accuracy. acs.org In studies involving metal complexes, dispersion corrections, such as Grimme's D3 method, are often incorporated to accurately model non-covalent interactions.

These calculations yield fundamental electronic properties. For instance, the calculated distribution of electron density reveals the most electron-rich and electron-deficient areas of the molecule, providing clues about its reactivity. The table below illustrates typical parameters obtained from DFT calculations for a phosphine (B1218219) ligand.

Calculated PropertyTypical DFT Functional/Basis SetSignificance
Ground State EnergyB3LYP/6-311++G(d,p)Provides the total electronic energy of the optimized geometry.
Dipole MomentB3LYP/6-311++G(d,p)Indicates the overall polarity of the molecule.
Atomic ChargesNatural Population Analysis (NPA)Estimates the electron distribution on each atom.
Electron DensityB3LYP/6-311++G(d,p)Maps regions of high and low electron concentration.

This table is illustrative and represents typical computational approaches for phosphine ligands.

Molecular Orbital Analysis and Bonding Characteristics

Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic properties of molecules. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

In related aminophosphine ligand systems, quantum chemical calculations are used to determine the energies of these orbitals as well as global reactivity descriptors like hardness, softness, and the electrophilicity index. acs.org Another powerful technique, Natural Bond Orbital (NBO) analysis, is employed to dissect the electronic structure into localized bonds, lone pairs, and donor-acceptor interactions. acs.org For this compound, NBO analysis would quantify the nature of the P-N and P-C bonds, including the delocalization of the nitrogen lone pairs and their influence on the phosphorus atom's donor strength. Studies on platinum(II) complexes with aminophosphine ligands have used NBO analysis to investigate the nature of metal-ligand interactions, showing that the metal center often interacts more strongly with the phosphorus atom than the nitrogen atom in a chelated ligand. acs.org

MO/NBO ParameterSignificance for this compound
HOMO EnergyIndicates the electron-donating ability of the phosphorus lone pair.
LUMO EnergyRelates to the ability to accept electrons, often involving π* orbitals of the phenyl ring.
HOMO-LUMO GapCorrelates with chemical stability and electronic excitation energy.
NBO AnalysisDescribes P-N and P-C bond character and quantifies lone pair delocalization.

This table outlines the significance of MO and NBO parameters in the context of the target molecule.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure and flexibility of a ligand are critical to its function. Conformational analysis involves mapping the potential energy of a molecule as a function of its torsional or dihedral angles. For this compound, the key rotational degrees of freedom are around the P-C(phenyl) bond and the two P-N bonds. Additionally, the geometry at the nitrogen atoms (trigonal planar vs. pyramidal) and the barrier to inversion are important conformational features.

Computational methods can systematically rotate these bonds to generate a potential energy surface, or energy landscape. This landscape reveals the lowest-energy conformers (global and local minima) and the energy barriers for converting between them. For similar phosphine ligands like triphenylphosphine, computational studies have shown that the phenyl rings adopt a propeller-like arrangement to minimize steric hindrance. In metal complexes, the orientation of the rings is further influenced by interactions with other ligands in the coordination sphere. Computational studies on manganese pincer complexes with aminophosphine backbones have explored the conformational changes that occur during a catalytic reaction, such as the dissociation of the amino or phosphine donors from the metal center. dss.go.th

Computational Modeling of Reactivity and Mechanistic Pathways

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, especially in transition-metal catalysis where intermediates can be transient and difficult to observe experimentally. DFT calculations can be used to model the entire catalytic cycle for a reaction involving a this compound-metal complex. A notable example is the use of DFT to study the mechanism of ester hydrogenation catalyzed by a manganese complex with a bidentate aminophosphine ligand. dss.go.th

Such studies involve locating the structures of all reactants, intermediates, and transition states along the reaction coordinate. By calculating the energies of these species, a complete energy profile for the proposed mechanism can be constructed. This allows for the identification of the rate-determining step (the step with the highest activation barrier) and provides insights into how the ligand's electronic and steric properties influence the reaction's efficiency and selectivity. For instance, calculations can reveal how the aminophosphine ligand facilitates key steps like H₂ activation or hydride transfer. dss.go.th The use of this compound as a reagent in the synthesis of other compounds, such as 2-phenyl-3-methyl-1,3,2-oxazaphospholidine, has been reported, highlighting its utility and reactive nature. acs.org

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from first principles, which can aid in the characterization of new compounds and the interpretation of experimental data. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The standard procedure involves first obtaining an accurate, optimized molecular geometry using DFT. Subsequently, properties related to the desired spectrum are calculated. For NMR, this involves calculating the magnetic shielding tensors for each nucleus (e.g., ³¹P, ¹³C, ¹H), which are then converted into chemical shifts. For related N-sulfonylphosphoramide ligands and their tungsten complexes, ³¹P NMR spectroscopy has been used to confirm molecular symmetry. dntb.gov.ua A ³¹P NMR signal at 142 ppm has been reported for a compound prepared using this compound. acs.org For IR spectroscopy, the calculation of vibrational frequencies (after scaling to correct for systematic errors) can predict the positions of absorption bands corresponding to specific bond stretches and bends (e.g., P-N, P-C, C-H vibrations).

Spectroscopic ParameterComputational MethodRelevance
³¹P, ¹³C, ¹H NMR Chemical ShiftsGIAO-DFTPredicts the position of NMR signals for structural elucidation.
Vibrational Frequencies (IR)DFT Frequency CalculationPredicts the IR spectrum to identify functional groups.
Spin-Spin Coupling ConstantsDFT/FPTPredicts the splitting patterns in high-resolution NMR spectra.

This table summarizes the computational prediction of spectroscopic data.

In Silico Ligand Design and Optimization Utilizing this compound Scaffolds

The core structure of a proven ligand can serve as a "scaffold" for the in silico (computational) design of new, improved ligands. core.ac.ukacs.org this compound is an excellent candidate for such a scaffold due to its tunable electronic and steric properties. The design process involves systematically modifying the scaffold and evaluating the properties of the resulting virtual library of compounds.

A rational strategy for this is the virtual ligand-assisted optimization (VLAO) method, which is a powerful tool for ligand engineering. This approach uses quantum chemical calculations to evaluate the electronic and steric characteristics of a reaction without relying on extensive experimental screening.

The process for using the this compound scaffold would be:

Scaffold Identification : The core C₆H₅P(N(CH₃)₂)₂ structure is defined as the starting point.

Modification Sites : Potential sites for modification are identified. These include the para-, meta-, and ortho-positions on the phenyl ring and the methyl groups on the nitrogen atoms.

Virtual Library Generation : A library of new ligand candidates is generated computationally by attaching various electron-donating or electron-withdrawing groups (e.g., -CF₃, -OCH₃) or sterically bulky groups (e.g., -tBu) to the modification sites.

High-Throughput Screening : The properties of each ligand in the virtual library are calculated. This could involve determining their steric (e.g., cone angle) and electronic (e.g., HOMO energy) parameters or modeling their performance in a target catalytic reaction to predict changes in activation barriers or selectivity. dss.go.th

Lead Identification : The most promising candidates from the in silico screening are identified for experimental synthesis and testing.

This approach accelerates the discovery of new ligands with tailored properties, complementing traditional experimental methods and providing a rational path for catalyst and materials development.

Derivatives, Analogs, and Comparative Studies of Bis Dimethylamino Phenylphosphine

Synthesis of Substituted Bis-(dimethylamino)phenylphosphine Derivatives

The synthesis of substituted this compound derivatives can be achieved through various established and innovative methodologies. A common approach involves the reaction of a substituted aniline (B41778) with chlorophosphines. For instance, N,N-bis(diphenylphosphino)dimethylaniline ligands and their derivatives have been prepared by reacting N,N-bis(diphenylphosphino)dimethylaniline with reagents like aqueous hydrogen peroxide, elemental sulfur, and selenium. researchgate.net This method allows for the introduction of chalcogenide functionalities.

Another versatile method is the reaction of N-substituted/functionalized bis(diphenylphosphino)amine-type ligands with metal dichlorides, such as palladium and nickel dichloride, to form corresponding metal complexes. researchgate.net This approach is valuable for creating catalysts with tailored properties. The synthesis of N,N-bis(diphenylphosphino)-4-aminodiphenylamine and N,N-bis(diphenylphosphino)-2-aminofluorene is accomplished by reacting 4-aminodiphenylamine or 2-aminofluorene (B1664046) with two equivalents of diphenylphosphine (B32561) chloride in the presence of triethylamine. researchgate.net

A more recent and economically practical method for preparing di-tert-butyl-4-dimethylamino phenylphosphine (B1580520) involves the low-temperature lithiation of di-tert-butylphosphine (B3029888) under an inert atmosphere, followed by a reaction with N,N-dimethyl-p-chloroaniline. google.com This process has been shown to improve both the yield and purity of the final product. google.com

Furthermore, functionalized phosphine (B1218219) ligands with diverse basicity and coordination capabilities, such as Ph2P(CH2)3Z where Z can be NMe2 or OEt, have been synthesized and used in the preparation of rhodium(I) alkynyl and methyl complexes. These syntheses highlight the modularity of phosphine ligand preparation, enabling the introduction of various functional groups to tune the ligand's properties for specific applications.

Structure-Reactivity and Structure-Property Relationships in Derivative Series

The relationship between the structure of this compound derivatives and their reactivity and properties is a critical area of study. The electronic and steric characteristics of the substituents on the phosphine ligand significantly influence the behavior of the resulting metal complexes. manchester.ac.uk

Electronic Effects: The electron-donating or withdrawing nature of substituents directly impacts the electron density on the phosphorus atom and, consequently, its coordination properties. For example, in a series of N-substituted bis(diphenylphosphino)amine ligands, the diversity of N-substituents allows for fine-tuning of the ligand's electronic properties. researchgate.net This, in turn, affects the catalytic activity of their metal complexes. The introduction of an anionic trifluoroborate group to a phosphine ligand dramatically increases its donor properties compared to neutral analogs, an effect attributed significantly to electrostatic interactions. nih.gov

Steric Effects: The size and shape of the substituents around the phosphorus atom, often quantified by the cone angle, play a crucial role in determining the coordination geometry and reactivity of the metal center. manchester.ac.uk Bulky substituents can create a specific steric environment that can influence selectivity in catalytic reactions. For instance, the steric profile of a phosphine ligand can impart significant control over transition metal-mediated reactions. manchester.ac.uk

The interplay between electronic and steric effects is often complex and interrelated. Changes in steric bulk can lead to alterations in bond angles, which in turn affect the s-character of the phosphorus lone pair and thus its electronic properties. manchester.ac.uk

Comparative Analysis of Ligand Performance (Steric and Electronic Effects of Substituents)

The performance of phosphine ligands in catalysis is directly linked to the steric and electronic effects of their substituents. A comparative analysis of different derivatives reveals how these factors can be modulated to optimize catalytic outcomes.

Ylide-functionalized phosphines, for example, are exceptionally strong electron-donating ligands, surpassing many common phosphines and carbenes. researchgate.netd-nb.info This enhanced donor capacity, resulting from the donation of the ylide group to the phosphorus center, can be fine-tuned by altering the substitution pattern on the ylidic carbon atom. researchgate.netd-nb.info

In a comparative study of isomeric 1- and 2-(diphenylphosphino)methylpyrroles, it was found that the 2-substituted isomer exhibited net donor properties similar to its o-tolyl analogue, while the 1-substituted isomer showed reduced electron-donating ability. nih.govacs.org This difference in electronic properties translated to varying performance in a nickel-catalyzed Kumada cross-coupling reaction, with the stronger donor ligand showing higher catalytic activity. nih.govacs.org

The Tolman Electronic Parameter (TEP) is a widely used metric to quantify the electron-donating ability of phosphine ligands. nih.gov However, it's important to recognize that steric and electronic effects are often intertwined. For instance, increasing the steric bulk of substituents can alter bond angles, which in turn influences the electronic character of the phosphorus lone pair. manchester.ac.ukmanchester.ac.uk

A summary of how different substituents affect ligand properties is presented in the table below:

Substituent TypeElectronic EffectSteric EffectImpact on Ligand Performance
Alkyl groupsElectron-donatingVaries with sizeGenerally increases ligand basicity.
Aryl groupsCan be tuned by substituents on the aryl ringGenerally bulkier than alkyl groupsVersatile for modifying both steric and electronic properties.
Amino groups (e.g., -NMe2)Strong electron-donatingModerateEnhances electron density on phosphorus, leading to stronger M-P bonds.
Ylide groupsVery strong electron-donatingCan be tunedSignificantly increases catalytic activity in certain reactions. researchgate.netd-nb.info
Trifluoroborate groupStrong electron-donating (anionic)ModerateIncreases donor strength through electrostatic effects. nih.gov

Applications of Functionalized Analogs in Advanced Catalytic Systems

Functionalized analogs of this compound are instrumental in the development of advanced catalytic systems for a wide range of organic transformations. The ability to tune the steric and electronic properties of these ligands allows for the optimization of catalyst activity, selectivity, and stability.

Cross-Coupling Reactions: N-substituted/functionalized bis(diphenylphosphino)amine-type ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.net Similarly, ylide-functionalized phosphines have demonstrated excellent performance in gold-catalyzed transformations at low catalyst loadings and under mild conditions. researchgate.netd-nb.info The compound bis(diethylamino)phenylphosphine (B158740) serves as a ligand precursor for Heck coupling reactions. sigmaaldrich.com

Polymerization: Rhodium(I) complexes bearing functionalized phosphine ligands, such as Ph2P(CH2)3Z (where Z = NMe2 or OEt), have been shown to efficiently catalyze the polymerization of phenylacetylene. These catalysts can produce stereoregular poly(phenylacetylene)s with high molar masses.

Other Catalytic Reactions: Polydentate phosphine ligands form stable complexes with various transition metals, including ruthenium, rhodium, and palladium, which exhibit good catalytic activity in reactions such as hydrogenation and N-methylation. alfachemic.com Bis-phosphine allene (B1206475) ligands have shown promise in asymmetric catalysis with gold(I) complexes. rsc.org

The versatility of these functionalized phosphine ligands stems from their modular synthesis, which enables the creation of catalysts with precisely controlled properties for specific applications.

Polymeric and Dendrimeric Architectures Incorporating this compound Units

Incorporating this compound and related phosphine units into polymeric and dendrimeric structures offers significant advantages, including catalyst recovery and reuse, as well as the potential for creating unique catalytic environments.

Polymeric Supports: Triphenylphosphine can be attached to a polymer backbone, such as polystyrene, to create a heterogeneous catalyst support. rsc.org This approach facilitates the separation of the catalyst from the reaction mixture. The synthesis of such polymer-supported phosphines often involves the reaction of a cross-linked bromopolystyrene with lithium diphenylphosphide. rsc.org These materials have been utilized in various organic syntheses, including the Wittig reaction. rsc.org

Dendrimeric Architectures: Dendrimers provide a well-defined, three-dimensional structure for the precise placement of phosphine ligands. Phosphonium (B103445) carbosilane dendrimers, for instance, have been synthesized and functionalized with various peripheral phosphonium groups. rsc.org These structures have been investigated for biomedical applications. rsc.org

The synthesis of dendrimers with phosphine ligands at the core or on the periphery allows for the creation of nanoscale catalysts with unique properties. For example, dendrimer-phosphine complexes with platinum(0) at the core have been prepared. acs.org Palladium nanoparticles immobilized on dendrimers have been used as recyclable catalysts for various cross-coupling reactions. nih.gov

The table below summarizes different polymeric and dendrimeric systems incorporating phosphine units:

ArchitectureDescriptionSynthetic ApproachApplications
Polymer-supported phosphinesPhosphine units are covalently attached to a polymer backbone.Reaction of functionalized polymer with a phosphine derivative. rsc.orgHeterogeneous catalysis, facilitating catalyst recovery. rsc.org
Main-chain phosphorus-containing polymersPhosphorus atoms are integral parts of the polymer main chain.Ring-opening metathesis polymerization (ROMP) and acyclic diene metathesis (ADMET). nih.govMaterials with tailored hydrolytic stability. nih.gov
Phosphonium carbosilane dendrimersCarbosilane dendrimers with peripheral phosphonium groups.Functionalization of carbosilane dendrimers. rsc.orgBiomedical applications. rsc.org
Dendrimer-phosphine metal complexesMetal complexes with phosphine ligands located at the core or periphery of a dendrimer.Complexation of metal precursors with dendrimeric phosphine ligands. acs.orgNanoscale catalysis, catalyst recovery. nih.gov
GlycodendrimersDendrimers containing carbohydrate moieties.Incorporation of monosaccharides or disaccharides into the dendrimer structure. nih.govDrug delivery, antiviral agents. nih.govnih.gov

These advanced architectures demonstrate the ongoing efforts to create sophisticated catalytic systems and functional materials based on the versatile chemistry of phosphine ligands.

Emerging Research Directions and Future Prospects for Bis Dimethylamino Phenylphosphine

Integration into Novel Catalytic Cycles and Synthetic Methodologies

Bis-(dimethylamino)phenylphosphine and its analogs have demonstrated considerable potential as ligands in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The electron-donating dimethylamino groups on the phosphorus atom of this compound enhance the electron density at the metal center, which can facilitate key steps in the catalytic cycle, such as oxidative addition.

Recent research has explored the use of aminophosphine (B1255530) ligands in several important transformations:

Suzuki-Miyaura Coupling: This reaction is a cornerstone of C-C bond formation. Palladium complexes of aminophosphine ligands have been shown to be effective catalysts for the coupling of aryl halides with boronic acids. For instance, a palladium complex with a related ligand, bis(diethylamino)(pentafluorophenyl)phosphine, has been studied in Suzuki-Miyaura type C-C cross-coupling reactions. nih.gov Computational studies on a model complex, trans-[{C6F5(Me2N)2P}2PdCl2], where the ethyl groups were replaced by methyl groups to mimic this compound, provide insight into the geometric and electronic effects that influence catalytic activity. nih.gov

Heck Coupling: The Heck reaction, which couples unsaturated halides with alkenes, is another area where aminophosphine ligands have shown promise. The electronic properties of ligands like this compound can influence the regioselectivity and efficiency of the Heck reaction.

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, crucial for the synthesis of many biologically active compounds. The electron-rich nature of this compound can promote the reductive elimination step, which is often rate-limiting in this catalytic cycle.

Asymmetric Catalysis: While still an emerging area for this specific ligand, the development of chiral versions of aminophosphine ligands holds promise for enantioselective transformations. The synthesis of P-chirogenic phosphine (B1218219) ligands, which have a stereogenic phosphorus center, is an active area of research. keyorganics.net The development of chiral analogs of this compound could lead to new asymmetric catalytic applications.

The integration of this compound into these and other novel catalytic cycles, such as C-H activation and carboxylation reactions, represents a significant area for future research.

Table 1: Application of Aminophosphine Ligands in Catalysis

Catalytic Reaction Role of Aminophosphine Ligand Representative Analog Studied
Suzuki-Miyaura Coupling Promotes oxidative addition and influences catalyst stability. Bis(diethylamino)(pentafluorophenyl)phosphine nih.gov
Heck Coupling Influences regioselectivity and catalytic activity. General aminophosphine-palladium complexes researchgate.net
Buchwald-Hartwig Amination Facilitates reductive elimination. General dialkylbiaryl phosphine ligands nih.gov
Asymmetric Catalysis Potential for enantioselective transformations with chiral analogs. P-chirogenic phosphine ligands keyorganics.net

Development of Immobilized or Heterogenized this compound Catalysts

A major challenge in homogeneous catalysis is the separation and recycling of the catalyst from the reaction mixture. Immobilizing the catalyst on a solid support offers a practical solution to this problem, combining the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.

Research into the immobilization of phosphine ligands is an active field. Several strategies are being explored that could be applied to this compound:

Polymer Supports: One approach is to attach the phosphine ligand to a polymer backbone. For example, a polymeric version of bis(triphenylphosphine)iminium chloride (PPNCl) has been synthesized and shown to be a recyclable catalyst for CO2/epoxide coupling and halogen-exchange reactions. nih.gov This demonstrates the feasibility of creating recyclable catalysts from phosphorus-based compounds. The poly(PPNCl) was recovered by simple precipitation and reused over multiple cycles with well-maintained catalytic reactivity. nih.gov

Inorganic Supports: Another strategy involves grafting the ligand onto inorganic materials like silica (B1680970) or magnetic nanoparticles. This approach allows for easy magnetic separation of the catalyst. While specific examples with this compound are not yet prevalent, the general methodology is well-established for other phosphine ligands.

Ionic Liquid Supports: The use of ionic liquids (ILs) as a medium for catalysis can also facilitate catalyst recycling. Palladium nanoparticles stabilized by mono-phosphines have been synthesized in imidazolium-based ionic liquids. scispace.com These systems show promise for various catalytic applications, and the catalyst can often be retained in the ionic liquid phase for reuse.

The development of robust and recyclable catalysts based on immobilized this compound would significantly enhance its practical utility, particularly for large-scale industrial processes.

Sustainable Chemistry Perspectives in this compound Research

The principles of green chemistry are increasingly guiding the design of new chemical processes. Research into this compound is contributing to this trend in several ways:

Catalyst Efficiency: By designing more active and selective catalysts, reactions can be run under milder conditions (lower temperatures and pressures) and with lower catalyst loadings, reducing energy consumption and waste generation. The unique electronic properties of this compound can contribute to achieving this goal.

Atom Economy: Catalytic reactions inherently improve atom economy compared to stoichiometric processes. The use of this compound in efficient cross-coupling reactions maximizes the incorporation of starting materials into the final product.

Alternative Reaction Media: Research into using greener solvents, such as water or ionic liquids, is a key aspect of sustainable chemistry. The development of water-soluble or ionic liquid-compatible this compound derivatives would be a significant step forward. Palladium-catalyzed cross-coupling reactions have been successfully performed in water using surfactants to create micelles that act as nanoreactors. sigmaaldrich.com

Continuous Flow Chemistry: Continuous flow processing offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scale-up. A copper(I) complex of bis(diethylamino)(pentafluorophenyl)phosphine has been successfully used as a catalyst for azide-alkyne cycloaddition reactions under continuous-flow conditions at elevated temperatures. nih.govsemanticscholar.org This demonstrates the potential for adapting catalysts with aminophosphine ligands for more sustainable manufacturing processes.

Future research will likely focus on integrating this compound into catalytic systems that operate in environmentally benign solvents and utilize energy-efficient technologies like continuous flow.

Challenges and Opportunities in the Design of Advanced Phosphine Ligands Based on the this compound Framework

While this compound offers distinct advantages, there are also challenges and opportunities for the design of more advanced ligands based on its structural framework.

Challenges:

Air Sensitivity: Like many phosphines, this compound can be sensitive to oxidation. The development of air-stable pre-catalysts or ligands with improved stability is an ongoing challenge.

Synthesis and Functionalization: The synthesis of derivatives with tailored steric and electronic properties can be complex. Developing modular and efficient synthetic routes to a library of functionalized aminophosphine ligands is crucial for optimizing catalytic performance for specific applications.

Understanding Structure-Activity Relationships: A deeper understanding of how the steric and electronic properties of the ligand influence the catalytic cycle is needed for rational ligand design. manchester.ac.uk Computational studies, like the DFT calculations performed on a model of a this compound palladium complex, are valuable tools in this regard. nih.gov

Opportunities:

Fine-Tuning of Electronic and Steric Properties: The phenyl and dimethylamino groups on the phosphorus atom offer multiple points for modification. For example, introducing electron-withdrawing or -donating groups on the phenyl ring can precisely tune the electronic properties of the ligand. Altering the alkyl groups on the nitrogen atoms can modulate the steric environment around the metal center.

Development of Bifunctional Ligands: Incorporating a secondary functional group into the ligand framework can lead to bifunctional catalysts with unique reactivity. For instance, a ligand could be designed to not only bind to the metal center but also participate in the reaction mechanism, for example, by acting as a proton shuttle.

Exploration of "Push-Pull" Effects: The combination of electron-donating amino groups and potentially electron-withdrawing substituents on the phenyl ring can create a "push-pull" electronic effect. This can lead to unusual coordination geometries and reactivity, as observed in the distorted square-planar geometry of a palladium complex with bis(diethylamino)(pentafluorophenyl)phosphine. nih.gov

Ferrocene-Based Analogs: The incorporation of the bis-(dimethylamino)phenylphosphino moiety into a ferrocene (B1249389) backbone could lead to new, highly active, and robust ligands for a range of cross-coupling reactions. wikipedia.org

The design of advanced phosphine ligands based on the this compound framework presents a fertile ground for innovation, with the potential to deliver next-generation catalysts for a wide array of chemical transformations.

Q & A

Q. What are the established synthetic protocols for Bis-(dimethylamino)phenylphosphine, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or ligand-exchange reactions. Key considerations include:

  • Inert Atmosphere: Use Schlenk-line techniques or gloveboxes to prevent oxidation, as phosphines are air-sensitive .
  • Temperature Control: Reactions often proceed at 0–5°C to minimize side reactions (e.g., P–N bond cleavage) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (low-polarity solvents) is recommended. Monitor purity via 31^{31}P NMR, where a singlet near δ20–25 ppm indicates success .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

  • Spectroscopy:
    • 31^{31}P NMR: A single peak confirms absence of oxidized byproducts (e.g., phosphine oxides).
    • 1^{1}H/13^{13}C NMR: Verify dimethylamino and phenyl group integration .
  • Elemental Analysis: Match experimental C/H/N/P percentages to theoretical values (error <0.4%).
  • X-ray Crystallography: Resolve steric effects of dimethylamino groups on phosphorus geometry .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) optimize this compound’s electronic properties for catalytic applications?

Methodological Answer:

  • Ligand Parameterization: Calculate Tolman Electronic Parameters (TEP) using CO stretching frequencies in model metal complexes. Compare to known ligands (e.g., PPh3_3: TEP ~2050 cm1^{-1}) .
  • Steric Analysis: Use Buried Volume (%Vbur_{bur}) calculations to quantify steric hindrance from dimethylamino groups .
  • Reactivity Prediction: Simulate metal-ligand bond strengths to prioritize experimental testing (e.g., Pd-catalyzed cross-coupling) .

Q. What experimental strategies address contradictions in reported catalytic performances of this compound?

Methodological Answer:

  • Variable Isolation: Systematically test:
    • Metal Precursors: Compare Pd(OAc)2_2, PdCl2_2, or Pd(dba)2_2.
    • Solvent Effects: Polar aprotic solvents (DMF) may stabilize intermediates vs. nonpolar (toluene) .
  • Kinetic Profiling: Use in-situ NMR or IR to track reaction progress and identify rate-limiting steps.
  • Controlled Reproducibility: Cross-validate results with independent labs, ensuring identical purity standards (e.g., >98% by HPLC) .

Q. How does the hydrolytic stability of this compound impact its utility in aqueous-phase catalysis?

Methodological Answer:

  • Stability Assays:
    • Expose the compound to H2_2O at 25°C/60°C. Monitor degradation via 31^{31}P NMR (appearance of δ40–50 ppm phosphate peaks) .
    • Use TGA/DSC to assess thermal stability under humid conditions.
  • Mitigation Strategies:
    • Introduce hydrophobic substituents (e.g., fluorinated aryl groups) to reduce H2_2O accessibility .
    • Encapsulate in micelles or metal-organic frameworks (MOFs) for protection .

Q. What methodologies resolve ambiguities in the ligand’s coordination behavior across different metal centers?

Methodological Answer:

  • Spectroscopic Titrations: Use UV-Vis or 31^{31}P NMR to track binding stoichiometry (e.g., 1:1 vs. 2:1 ligand:metal ratios).
  • X-ray Absorption Spectroscopy (XAS): Probe metal oxidation states and coordination geometry in situ .
  • Competitive Binding Studies: Compare affinity with reference ligands (e.g., BINAP, DPPF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.